7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O4 and its molecular weight is 297.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Cardiovascular Activity : A study focused on the synthesis and evaluation of cardiovascular activities of purine derivatives, finding that certain analogs displayed strong prophylactic antiarrhythmic activity and hypotensive effects. These compounds showed weak affinity for alpha1- and alpha2-adrenoreceptors, indicating their potential use in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Photophysical Properties : Investigation into the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir revealed insights into their ground and excited state behaviors. These studies are crucial for understanding the photostability and fluorescence properties of these compounds, which could be relevant in designing imaging agents or phototherapeutic drugs (Wenska et al., 2004).
Analytical and Sensing Applications
- Xanthine Determination : Research on xanthine biosensing methods highlighted the development of biosensors based on immobilized xanthine oxidase. These biosensors offer a simple, rapid, and economical approach for determining xanthine in food and clinical diagnostics, showcasing the analytical applications of purine-based systems (Pundir & Devi, 2014).
Chemical Synthesis and Structural Analysis
Synthetic Pathways : Studies on the synthetic pathways of purine derivatives have unveiled methods to construct complex heterocyclic systems, demonstrating the versatility of purine compounds in organic synthesis and the potential for creating novel molecules with specific biological activities (Khaliullin & Klen, 2010).
Structural Investigations : Crystallographic and computational studies have been conducted to elucidate the structural characteristics of methylxanthines and their derivatives. These analyses provide valuable insights into the intermolecular interactions and stability of different polymorphs, which are critical for understanding their pharmacological properties (Latosinska et al., 2014).
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-3-methyl-8-(propan-2-ylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4/c1-6(2)13-11-14-9-8(17(11)4-7(19)5-18)10(20)15-12(21)16(9)3/h6-7,18-19H,4-5H2,1-3H3,(H,13,14)(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQNHPUSNPUVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.